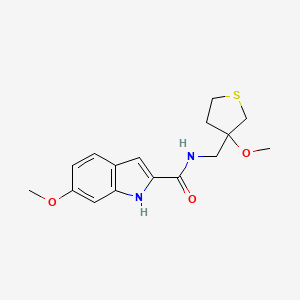

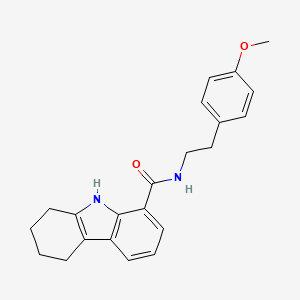

![molecular formula C18H17N3O2 B2613945 N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878424-95-4](/img/structure/B2613945.png)

N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” is a chemical compound that has garnered significant interest in the scientific community. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .

Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “this compound” is not explicitly mentioned in the available literature.Chemical Reactions Analysis

Quinoxaline and its derivatives participate in various chemical reactions. For instance, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline . Specific chemical reactions involving “this compound” are not detailed in the available literature.Scientific Research Applications

Neuroprotective Applications

One analog of the quinoxalinedione class, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), demonstrates neuroprotective properties against cerebral ischemia. NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor, offering protection even when administered two hours post-ischemia (Sheardown et al., 1990).

Antimicrobial and Antiprotozoal Activities

Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities, showing promising results against bacterial, fungal, and Trypanosoma cruzi infections. These compounds, derived from 2-hydroxy quinoxaline, exhibit significant activity in short-term in vivo models (Patel et al., 2017).

Pesticidal Applications

Quinoxaline derivatives have also been developed for pesticidal uses, with several novel compounds exhibiting herbicidal, fungicidal, and insecticidal activities. These derivatives demonstrate a broad spectrum of action against various plant pathogens and pests, highlighting their potential in agriculture (Liu et al., 2020).

Pharmacological Activities

Research into 3-(Isoxazol-3-yl)-quinazolin-4(3H)-one derivatives has revealed analgesic and anti-inflammatory properties, with some compounds performing comparably to phenylbutazone in tests, yet exhibiting low ulcerogenic effects. This suggests potential for the development of safer anti-inflammatory medications (Daidone et al., 1999).

Future Directions

Quinoxaline and its derivatives have shown potential in various fields of medicine and pharmacy . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for “N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide” specifically are not detailed in the available literature.

Mechanism of Action

Target of Action

Quinoxaline derivatives, a class of compounds to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Quinoxaline derivatives, in general, have been reported to influence a wide range of biochemical pathways .

Result of Action

Some quinoxaline derivatives have been reported to exhibit inhibitory activity against infected cells .

Properties

IUPAC Name |

2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11(2)17(22)20-13-8-4-3-7-12(13)16-18(23)21-15-10-6-5-9-14(15)19-16/h3-11H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPZDGGDOQHTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203233 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

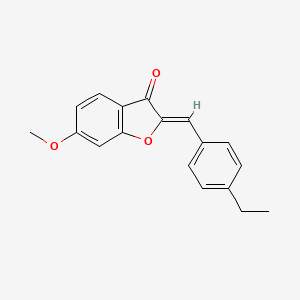

![Tert-butyl (2S)-3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2613867.png)

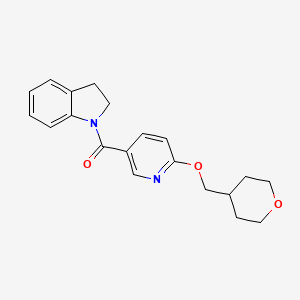

![3-[(2-Chloroacetyl)amino]-4-hydroxy-N-methylbenzamide](/img/structure/B2613872.png)

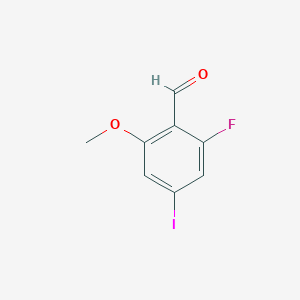

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)

![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)

![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)

![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)